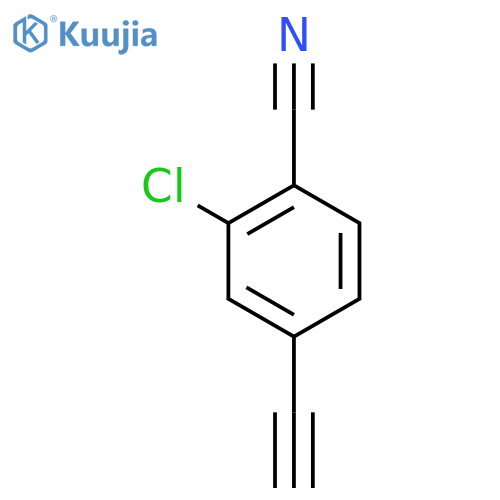

Cas no 2077926-27-1 (2-Chloro-4-ethynylbenzonitrile)

2-Chloro-4-ethynylbenzonitrile 化学的及び物理的性質

名前と識別子

-

- 2-chloro-4-ethynylbenzonitrile

- 2077926-27-1

- EN300-7550998

- 2-Chloro-4-ethynylbenzonitrile

-

- インチ: 1S/C9H4ClN/c1-2-7-3-4-8(6-11)9(10)5-7/h1,3-5H

- InChIKey: RHDJSOYNLYTZHK-UHFFFAOYSA-N

- SMILES: ClC1C=C(C#C)C=CC=1C#N

計算された属性

- 精确分子量: 161.0032268g/mol

- 同位素质量: 161.0032268g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 1

- 重原子数量: 11

- 回転可能化学結合数: 1

- 複雑さ: 228

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.5

- トポロジー分子極性表面積: 23.8Ų

2-Chloro-4-ethynylbenzonitrile Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7550998-0.5g |

2-chloro-4-ethynylbenzonitrile |

2077926-27-1 | 95.0% | 0.5g |

$480.0 | 2025-02-24 | |

| Enamine | EN300-7550998-2.5g |

2-chloro-4-ethynylbenzonitrile |

2077926-27-1 | 95.0% | 2.5g |

$1202.0 | 2025-02-24 | |

| Enamine | EN300-7550998-5.0g |

2-chloro-4-ethynylbenzonitrile |

2077926-27-1 | 95.0% | 5.0g |

$1779.0 | 2025-02-24 | |

| 1PlusChem | 1P0282MF-5g |

2-chloro-4-ethynylbenzonitrile |

2077926-27-1 | 95% | 5g |

$2261.00 | 2023-12-19 | |

| 1PlusChem | 1P0282MF-500mg |

2-chloro-4-ethynylbenzonitrile |

2077926-27-1 | 95% | 500mg |

$656.00 | 2023-12-19 | |

| 1PlusChem | 1P0282MF-10g |

2-chloro-4-ethynylbenzonitrile |

2077926-27-1 | 95% | 10g |

$3323.00 | 2023-12-19 | |

| Aaron | AR0282UR-100mg |

2-chloro-4-ethynylbenzonitrile |

2077926-27-1 | 95% | 100mg |

$303.00 | 2025-02-15 | |

| 1PlusChem | 1P0282MF-50mg |

2-chloro-4-ethynylbenzonitrile |

2077926-27-1 | 95% | 50mg |

$222.00 | 2023-12-19 | |

| 1PlusChem | 1P0282MF-100mg |

2-chloro-4-ethynylbenzonitrile |

2077926-27-1 | 95% | 100mg |

$303.00 | 2023-12-19 | |

| Aaron | AR0282UR-2.5g |

2-chloro-4-ethynylbenzonitrile |

2077926-27-1 | 95% | 2.5g |

$1678.00 | 2025-02-15 |

2-Chloro-4-ethynylbenzonitrile 関連文献

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

3. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395

-

Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

6. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326

2-Chloro-4-ethynylbenzonitrileに関する追加情報

2-Chloro-4-ethynylbenzonitrile: A Comprehensive Overview

The compound 2-Chloro-4-ethynylbenzonitrile, identified by the CAS number 2077926-27-1, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which includes a benzonitrile core with a chlorine substituent at the 2-position and an ethynyl group at the 4-position. The combination of these functional groups makes it a versatile building block for various chemical reactions and applications.

Recent studies have highlighted the importance of 2-Chloro-4-ethynylbenzonitrile in the synthesis of advanced materials. For instance, researchers have utilized this compound as a key intermediate in the development of novel aromatic polymers with enhanced thermal stability and mechanical properties. The presence of the ethynyl group allows for easy functionalization through click chemistry, enabling the creation of cross-linked polymer networks that are highly resistant to thermal degradation.

In addition to its role in materials science, 2-Chloro-4-ethynylbenzonitrile has also found applications in medicinal chemistry. Its ability to act as a precursor for bioactive molecules has been extensively explored. For example, recent findings demonstrate that derivatives of this compound exhibit potent anti-inflammatory and antioxidant activities, making them promising candidates for drug development.

The synthesis of 2-Chloro-4-ethynylbenzonitrile typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the chlorination of a benzonitrile derivative followed by the introduction of an ethynyl group via a Sonogashira coupling reaction. This method has been optimized in recent years to improve yield and selectivity, making it more accessible for large-scale production.

The physical properties of 2-Chloro-4-ethynylbenzonitrile are also noteworthy. It has a melting point of approximately 150°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. These characteristics make it suitable for use in various solvent systems without significant loss of stability.

In terms of safety, while 2-Chloro-4-ethynylbenzonitrile is not classified as a hazardous material under standard conditions, proper handling procedures should be followed to ensure worker safety and environmental protection. This includes wearing appropriate personal protective equipment and ensuring adequate ventilation during handling and storage.

The growing interest in 2-Chloro-4-ethynylbenzonitrile can be attributed to its versatility and potential for further functionalization. As research continues to uncover new applications, this compound is expected to play an increasingly important role in both academic and industrial settings.

2077926-27-1 (2-Chloro-4-ethynylbenzonitrile) Related Products

- 941164-32-5(4-methoxy-N-4-(2-oxopyrrolidin-1-yl)phenylbenzene-1-sulfonamide)

- 1179018-07-5(methyl N-[(3-hydroxyphenyl)methyl]carbamate)

- 901234-27-3(2-{5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-ylsulfanyl}-N-(furan-2-yl)methylacetamide)

- 2624140-70-9(N-methyl-N-nitrosocyclobutanamine)

- 1212212-92-4((1R)-1-4-(thiophen-2-yl)phenylethan-1-ol)

- 824394-11-8(5-Isoxazolepropanoicacid, a-amino-3-carboxy-4,5-dihydro-, (aR,5R)-rel-)

- 4392-89-6([3,4'-Bipyridine]-2'-carboxylic acid)

- 1245532-35-7(2-Methoxy-3,4-dimethylbenzamide)

- 2171596-27-1(tert-butyl 3-(1-amino-2-methylcyclopropyl)-3-hydroxypyrrolidine-1-carboxylate)

- 2166341-77-9((6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol)